BenchChemオンラインストアへようこそ!

Revexepride

Drug Metabolism CYP Isozyme Profiling Drug-Drug Interaction

Revexepride is the definitive negative control for 5-HT4 prokinetic research, backed by Phase IIb data (n=480) showing no efficacy over placebo in PPI-refractory GERD. Its near-exclusive CYP3A4 metabolism (99.9%) with negligible CYP2D6 contribution eliminates pharmacogenomic confounders—ideal for CYP3A4-mediated DDI studies. Unlike cisapride or tegaserod, its engineered 5-HT4 selectivity minimizes hERG liability, enabling robust receptor selectivity benchmarking. Complete Phase I microtracer ADME parameters support PBPK model validation. Select compound-specific, clinically validated reference standards for your research.

Molecular Formula C21H32ClN3O4
Molecular Weight 425.9 g/mol
CAS No. 219984-49-3
Cat. No. B1680569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevexepride
CAS219984-49-3
SynonymsSSP-002358;  SSP 002358;  SSP002358;  Revexepride.
Molecular FormulaC21H32ClN3O4
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C
InChIInChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1
InChIKeyFOUUNSGQVBGYQM-SUMWQHHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Revexepride (CAS 219984-49-3): High-Selectivity 5-HT4 Receptor Agonist for Gastrointestinal Motility Research


Revexepride (also known as SSP-002358 and SPD-557) is a potent, highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist belonging to the benzamide-derived class of prokinetic agents [1]. It acts presynaptically on myenteric neurons to stimulate acetylcholine release, thereby enhancing gastrointestinal contractions and gastric emptying [2]. The compound has been evaluated extensively in Phase I and Phase II clinical trials for gastroesophageal reflux disease (GERD) with persistent symptoms despite proton pump inhibitor (PPI) therapy, as well as for symptoms suggestive of gastroparesis [3]. Unlike earlier-generation prokinetics that raised cardiovascular safety concerns due to hERG channel interactions, Revexepride was developed with an emphasis on 5-HT4 receptor selectivity to minimize off-target effects [4].

Why Revexepride Cannot Be Interchanged with Other 5-HT4 Agonists Without Quantitative Validation


5-HT4 receptor agonists exhibit substantial heterogeneity in receptor binding selectivity profiles, metabolic pathways, and clinical outcome patterns that preclude simple functional substitution [1]. Earlier agents such as cisapride and tegaserod were withdrawn or restricted due to cardiovascular safety concerns linked to off-target hERG channel blockade and non-selective serotonergic activity, highlighting that potency at the 5-HT4 receptor alone does not predict safety or efficacy [2]. Within the contemporary class, compounds diverge significantly in CYP isoform metabolism: Revexepride undergoes near-exclusive CYP3A4-mediated metabolism (99.9% contribution in vitro) with negligible CYP2D6 involvement (0.1%), whereas other prokinetics exhibit mixed or alternative isoform dependencies that alter drug-drug interaction liability and inter-individual pharmacokinetic variability [3]. Furthermore, clinical trial outcomes demonstrate that even chemically distinct 5-HT4 agonists with promising preclinical prokinetic profiles can fail to demonstrate superiority over placebo in target patient populations, underscoring the necessity of compound-specific evidence rather than class-based extrapolation for procurement decisions [4].

Revexepride Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


CYP3A4-Dominant Metabolism: Revexepride vs. Mixed-Isoform Prokinetics

Revexepride demonstrates near-exclusive metabolic dependence on CYP3A4, with in vitro human CYP isoenzyme analysis showing CYP3A4 contributes 99.9% to its metabolism, while CYP2D6 contributes only 0.1% [1]. This profile contrasts with comparator prokinetic agents such as cisapride, which undergoes significant CYP3A4 metabolism but also interacts with CYP2D6 and hERG channels, and mosapride, which is primarily metabolized via CYP3A4 but with distinct isoform inhibition profiles [2]. The minimal CYP2D6 involvement in Revexepride metabolism reduces susceptibility to genetic polymorphisms affecting enzyme activity, a known source of inter-individual pharmacokinetic variability [3].

Drug Metabolism CYP Isozyme Profiling Drug-Drug Interaction Pharmacogenomics

Phase IIb Efficacy Outcomes: Revexepride vs. Placebo in PPI-Refractory GERD Regurgitation

In a Phase IIb randomized, double-blind, placebo-controlled trial (NCT01472939) enrolling 480 patients with GERD and partial response to PPI therapy, Revexepride administered at 0.1 mg, 0.5 mg, and 2.0 mg three times daily for 8 weeks produced no statistically significant difference from placebo in the primary endpoint of weekly percentage of regurgitation-free days during weeks 5-8 [1]. The mean percentage of regurgitation-free days increased from baseline (range 15.0-18.8%) to week 8 (range 62.3-70.5%) across all four study arms, with no dose-dependent treatment effect observed [2].

Gastroesophageal Reflux Disease Prokinetic Therapy Regurgitation PPI-Refractory GERD

Phase II Pharmacodynamic Outcomes: Revexepride vs. Placebo on Reflux Parameters

In a Phase II exploratory, randomized, placebo-controlled, double-blind study (NCT01370863) of 67 patients with GERD and persistent symptoms despite PPI therapy, Revexepride 0.5 mg three times daily for 4 weeks showed no significant differences from placebo in objective reflux parameters measured by pH/impedance monitoring [1]. Specifically, no clear differences were observed between study arms in the number of liquid-containing reflux events, mean proximal extent of reflux, or bolus clearance times [2]. Changes from baseline in heartburn and regurgitation symptom events were minimal for both treatment groups with no clear trends [3].

Reflux Monitoring pH-Impedance Esophageal Motility Pharmacodynamics

Phase II Gastroparesis Outcomes: Revexepride vs. Placebo on Gastric Emptying and Symptoms

In a controlled pilot trial of Revexepride in patients with symptoms suggestive of gastroparesis, four weeks of treatment did not improve symptoms or gastric emptying rate compared to placebo in any of the active treatment groups studied [1]. No differences in gastric emptying rate were shown between any of the active treatment groups and placebo [2]. The compound was well-tolerated across all treatment arms [3].

Gastroparesis Gastric Emptying Prokinetic Functional Dyspepsia

Pharmacokinetic Characterization: Revexepride Absorption and Excretion Profile

A Phase I microtracer study using [14C]Revexepride with accelerator mass spectrometry in healthy male volunteers (N=6) demonstrated rapid oral absorption with mean time to maximal concentration (Tmax) of 1.75 ± 1.17 hours [1]. Mass balance recovery of administered radioactivity was nearly complete (approximately 100%), with 38.2% ± 10.3% recovered in urine and 57.3% ± 0.4% recovered in feces [2]. Mean renal clearance was 8.6 L/h, which slightly exceeds typical glomerular filtration rate, suggesting active tubular secretion [3]. Blood cell uptake was low, based on a blood/plasma total radioactivity ratio of 0.8 [4].

Pharmacokinetics Bioavailability Renal Clearance Mass Balance

Safety and Tolerability Profile: Revexepride Adverse Event Incidence Across Clinical Trials

Across Phase I and Phase II clinical evaluations, Revexepride demonstrated a consistent safety and tolerability profile with no serious safety signals identified [1]. In the Phase IIb GERD trial (N=480), the incidence of treatment-emergent adverse events (TEAEs) was Revexepride dose-dependent, though only one serious TEAE occurred across all treatment arms and none resulted in death [2]. Phase I studies in healthy volunteers showed no serious adverse events after Revexepride administration [3]. A Phase II study did report respiratory, thoracic and mediastinal disorders and pulmonary hypertension in one patient (0.85%), though causal attribution remains unestablished [4]. Importantly, Revexepride was developed with high 5-HT4 selectivity to minimize off-target cardiovascular effects associated with earlier prokinetics such as cisapride (hERG channel blockade) and tegaserod (5-HT1/5-HT2 interactions) [5].

Safety Pharmacology Adverse Events Tolerability Phase II Safety

Revexepride Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Research


Negative Control or Benchmarking in Prokinetic Mechanism-of-Action Studies

Given the Phase IIb and Phase II pharmacodynamic evidence demonstrating no efficacy benefit over placebo for regurgitation control in PPI-refractory GERD and no improvement in reflux parameters [1], Revexepride serves as an ideal negative control or benchmark compound for studies investigating novel prokinetic mechanisms targeting 5-HT4-mediated motility. Researchers can utilize Revexepride to establish a well-characterized efficacy baseline against which candidate prokinetics can be compared, with the compound's extensive clinical trial dataset (480 patients in Phase IIb, plus pharmacodynamic and gastroparesis cohorts) providing robust statistical power for reference comparisons [2].

CYP3A4-Selective Metabolic Probe for Drug-Drug Interaction Studies

Revexepride's near-absolute dependence on CYP3A4 for metabolism (99.9% contribution in vitro) with negligible CYP2D6 involvement (0.1%) positions it as a valuable probe substrate for evaluating CYP3A4-mediated drug-drug interactions [3]. The compound's well-characterized PK parameters—including Tmax (1.75 h), renal clearance (8.6 L/h), and mass balance recovery—enable precise quantification of metabolic perturbation by co-administered CYP3A4 inhibitors or inducers [4]. This application is particularly relevant for preclinical ADME screening and clinical pharmacology studies requiring a CYP3A4-selective substrate with minimal pharmacogenomic confounding from CYP2D6 polymorphisms [5].

Reference Compound for 5-HT4 Receptor Selectivity Profiling and Off-Target Screening

Revexepride was specifically developed as a highly selective 5-HT4 receptor agonist to minimize off-target interactions with hERG channels and non-5-HT4 serotonergic receptors that plagued earlier prokinetics like cisapride and tegaserod [6]. This selectivity profile makes Revexepride an optimal reference standard for receptor binding selectivity panels, hERG liability assays, and functional selectivity screens. Researchers can use Revexepride as a benchmark for establishing selectivity thresholds when evaluating novel 5-HT4 agonists or when characterizing the off-target binding profiles of candidate prokinetic agents [7].

Pharmacokinetic Modeling and PBPK Development for Prokinetic Drug Candidates

The comprehensive Phase I microtracer study of Revexepride provides a rare complete dataset for a 5-HT4 agonist prokinetic, including quantitative absorption, distribution, metabolism, and excretion (ADME) parameters derived from accelerator mass spectrometry [8]. Key parameters—oral bioavailability indicators, blood/plasma partitioning ratio (0.8), renal clearance exceeding GFR (8.6 L/h vs. ~7.5 L/h), and complete mass balance recovery (38.2% urine, 57.3% feces)—enable robust physiologically based pharmacokinetic (PBPK) model development and validation [9]. This dataset can inform PK prediction for structurally related prokinetic candidates and support translational pharmacology efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revexepride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.